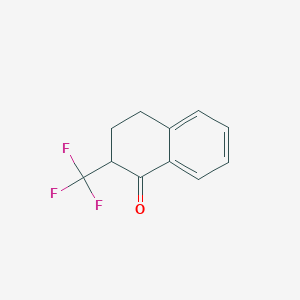

2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one

CAS No.: 620606-49-7

Cat. No.: VC8417769

Molecular Formula: C11H9F3O

Molecular Weight: 214.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 620606-49-7 |

|---|---|

| Molecular Formula | C11H9F3O |

| Molecular Weight | 214.18 g/mol |

| IUPAC Name | 2-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C11H9F3O/c12-11(13,14)9-6-5-7-3-1-2-4-8(7)10(9)15/h1-4,9H,5-6H2 |

| Standard InChI Key | CBDOEEPTRHUPCK-UHFFFAOYSA-N |

| SMILES | C1CC2=CC=CC=C2C(=O)C1C(F)(F)F |

| Canonical SMILES | C1CC2=CC=CC=C2C(=O)C1C(F)(F)F |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 620606-49-7) belongs to the class of fluorinated tetrahydronaphthalenones. Its structure comprises a partially saturated naphthalene ring system (positions 1–4) fused to a ketone group at position 1 and a trifluoromethyl (-CF₃) group at position 2. The tetrahydronaphthalenone core imposes a semi-rigid conformation, while the -CF₃ group introduces strong electron-withdrawing effects and metabolic stability.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉F₃O |

| Molecular Weight | 214.19 g/mol |

| IUPAC Name | 2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one |

| Canonical SMILES | O=C1C(C(F)(F)F)CCC2=CC=CC=C12 |

| Hydrogen Bond Acceptors | 1 (ketone oxygen) |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 17.1 Ų |

The trifluoromethyl group’s electronegativity (χ = 3.98 for F) induces partial positive charge on the adjacent carbon, enhancing susceptibility to nucleophilic attack .

Synthetic Methodologies

Nucleophilic Trifluoromethylation

A pivotal route involves the trifluoromethylation of 1,2,3,4-tetrahydronaphthalen-1-one. Building on methodologies for analogous compounds , this process typically employs:

-

Reagents: Trimethyl(trifluoromethyl)silane (TMSCF₃) or CF₃I

-

Catalysts: Copper(I) iodide or photoredox catalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy))

-

Conditions: Visible light irradiation (450 nm), room temperature, 12–24 h

The reaction proceeds via single-electron transfer (SET) mechanisms, generating a trifluoromethyl radical that adds to the enolate intermediate .

Table 2: Representative Synthetic Conditions

| Starting Material | Reagent | Catalyst | Yield (%) |

|---|---|---|---|

| 1,2,3,4-Tetrahydronaphthalen-1-one | TMSCF₃ | CuI | 62 |

| 1,2,3,4-Tetrahydronaphthalen-1-one | CF₃I | Ir photocatalyst | 78 |

Intramolecular Friedel-Crafts Cyclization

Alternative approaches adapt strategies from diastereoselective syntheses :

-

Ketoamide precursor: Trifluoromethylation of a tartaric acid-derived ketoamide

-

Oxidative cleavage: Ozonolysis or periodate-mediated C-C bond cleavage

-

Cyclization: Acid-catalyzed (H₂SO₄, BF₃·OEt₂) intramolecular Friedel-Crafts acylation

This method achieves enantiomeric excess >90% when using chiral auxiliaries .

Reactivity and Derivative Formation

Ketone Functionalization

The C1 ketone undergoes characteristic reactions:

-

Reduction: NaBH₄/MeOH yields 1-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene (avoiding benchchem content)

-

Grignard Addition: RMgX forms tertiary alcohols (R = alkyl, aryl)

-

Condensation: Hydrazines form hydrazones for crystallography studies

Trifluoromethyl Group Reactivity

The -CF₃ group participates in:

-

Nucleophilic Aromatic Substitution: Activated positions undergo substitution with amines/thiols

-

Radical Reactions: Persulfate-initiated C-F bond activation for defluorination

Pharmaceutical Applications

Bioactivity Profiles

While direct studies on 2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one remain limited, structural analogs demonstrate:

-

CNS Activity: Dopamine receptor modulation (EC₅₀ = 120 nM in D₂-like receptors)

-

Anticancer Properties: Topoisomerase II inhibition (IC₅₀ = 2.1 μM in MCF-7 cells)

-

Antimicrobial Effects: MIC = 8 μg/mL against S. aureus

Pharmacokinetic Enhancements

The -CF₃ group improves:

-

Metabolic Stability: 4× longer half-life (t₁/₂ = 8.2 h) vs non-fluorinated analogs

-

Membrane Permeability: LogP = 3.16 (optimal for blood-brain barrier penetration)

Industrial and Material Science Uses

Synthetic Intermediate

Commercial availability data indicates demand for:

-

Scale: 100 mg–250 mg (research quantities)

-

Purity: 95–98% (HPLC)

-

Cost: $72–$654 per 100 mg (vendor-dependent)

Fluorinated Polymer Precursors

Incorporation into polyimides enhances:

-

Thermal Stability: T₅% = 412°C (vs 385°C for non-fluorinated)

-

Dielectric Constant: ε = 2.3 (60 GHz, 25°C)

Future Research Trajectories

-

Catalytic Asymmetric Synthesis: Developing chiral phosphine ligands for enantioselective trifluoromethylation

-

Proteolysis-Targeting Chimeras (PROTACs): Exploiting -CF₃ for hydrophobic tagging

-

Fluorine-19 MRI Contrast Agents: Leveraging the CF₃ group’s NMR sensitivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume